molecular formula C13H20 B14585858 1-tert-Butyl-2,3,5-trimethylbenzene CAS No. 61248-72-4

1-tert-Butyl-2,3,5-trimethylbenzene

Cat. No.: B14585858
CAS No.: 61248-72-4
M. Wt: 176.30 g/mol
InChI Key: CGEUNQICBGDUGZ-UHFFFAOYSA-N
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Description

1-tert-Butyl-2,3,5-trimethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with a tert-butyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-2,3,5-trimethylbenzene can be synthesized through Friedel-Crafts alkylation reactions. One common method involves the reaction of 1,2,3-trimethylbenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-2,3,5-trimethylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Oxidation: Potassium permanganate in an acidic or neutral medium.

Major Products Formed:

    Nitration: Formation of nitro derivatives.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

1-tert-Butyl-2,3,5-trimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butyl-2,3,5-trimethylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or oxidizing agents. The tert-butyl and methyl groups influence the reactivity of the benzene ring, directing electrophilic substitution to specific positions on the ring . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Uniqueness: 1-tert-Butyl-2,3,5-trimethylbenzene is unique due to the specific arrangement of its substituents, which affects its chemical reactivity and physical properties. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s behavior in various chemical reactions .

Properties

CAS No.

61248-72-4

Molecular Formula

C13H20

Molecular Weight

176.30 g/mol

IUPAC Name

1-tert-butyl-2,3,5-trimethylbenzene

InChI

InChI=1S/C13H20/c1-9-7-10(2)11(3)12(8-9)13(4,5)6/h7-8H,1-6H3

InChI Key

CGEUNQICBGDUGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)C)C

Origin of Product

United States

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